molecular formula C26H23ClN4O2 B12007697 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-46-1

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12007697
CAS No.: 634896-46-1
M. Wt: 458.9 g/mol
InChI Key: LRUDJOIGSOVXIE-MTDXEUNCSA-N
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Description

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of various functional groups, including a chlorobenzyl ether and a tolyl hydrazone, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of a suitable 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the pyrazole derivative.

    Formation of the Carbohydrazide: The carbohydrazide moiety is typically introduced by reacting the pyrazole derivative with hydrazine hydrate.

    Condensation with p-Tolualdehyde: The final step involves the condensation of the carbohydrazide with p-tolualdehyde to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole core is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The hydrazone linkage may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide: Lacks the hydrazone linkage, making it less reactive in certain biological assays.

    N’-(1-(p-Tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide: Lacks the chlorobenzyl ether group, which may reduce its overall biological activity.

Uniqueness

The unique combination of functional groups in 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research.

Properties

CAS No.

634896-46-1

Molecular Formula

C26H23ClN4O2

Molecular Weight

458.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H23ClN4O2/c1-17-3-7-20(8-4-17)18(2)28-31-26(32)25-15-24(29-30-25)21-9-13-23(14-10-21)33-16-19-5-11-22(27)12-6-19/h3-15H,16H2,1-2H3,(H,29,30)(H,31,32)/b28-18+

InChI Key

LRUDJOIGSOVXIE-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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